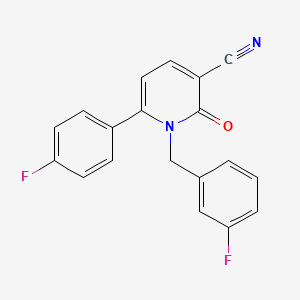

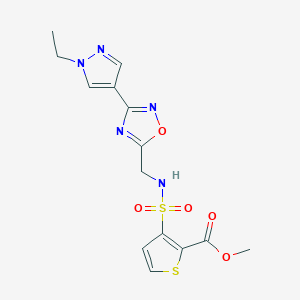

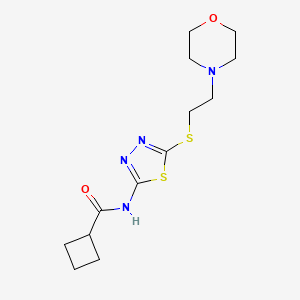

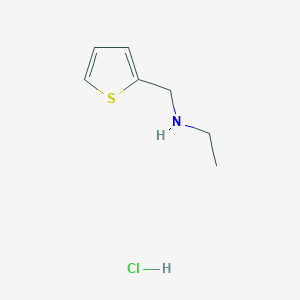

methyl 3-(N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)thiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C14H15N5O5S2 and its molecular weight is 397.42. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis

Methyl 3-(N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)thiophene-2-carboxylate's applications in scientific research primarily include its role in the synthesis of heterocyclic compounds. Research demonstrates its utility in generating polyfunctionally substituted pyran, pyridine, and pyridazine derivatives, which are essential in the development of pharmacologically active molecules and advanced materials. These synthetic pathways offer a versatile approach to constructing complex molecular architectures from relatively simple starting materials, highlighting the compound's significance in medicinal chemistry and material science Mohareb, R., Sherif, S., Gaber, H., Ghabrial, S. S., & Aziz, S. I. (2004). Heteroatom Chemistry, 15, 300-306.

Antibacterial Compound Synthesis

Another significant application of this compound is in the synthesis of novel heterocyclic compounds featuring a sulfonamido moiety, aimed at developing new antibacterial agents. The precursor's reactivity with various active methylene compounds produces derivatives with potential antibacterial properties. This approach not only expands the chemical space of antibacterial agents but also underscores the importance of sulfonamide-based heterocycles in addressing the challenge of bacterial resistance Azab, M. E., Youssef, M., & El-Bordany, E. A. (2013). Molecules, 18, 832-844.

Corrosion Inhibition

The compound's derivatives have been studied for their corrosion inhibition properties on mild steel in acidic environments, which is crucial for extending the lifespan of metal structures and reducing maintenance costs. The effectiveness of these derivatives as corrosion inhibitors is attributed to their ability to form a protective layer on the metal surface, thus preventing corrosive substances from causing damage. This application is particularly relevant in industries where metal durability and integrity are paramount Ammal, P., Prajila, M., & Joseph, A. (2018). Journal of Environmental Chemical Engineering, 6, 1072-1085.

Structural Diversity in Metal Coordination Polymers

Moreover, this compound facilitates the synthesis of d10 metal coordination polymers, which are of interest for their optical and electronic properties. The structural diversity achieved through the use of semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands can lead to materials with potential applications in catalysis, molecular recognition, and as components in electronic devices. The ability to tailor the properties of these polymers through chemical synthesis underscores the compound's value in materials chemistry Cheng, M., Wang, Q., Bao, J., Wu, Y., Sun, L., Yang, B., & Liu, Q. (2017). New Journal of Chemistry, 41, 5151-5160.

Properties

IUPAC Name |

methyl 3-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methylsulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O5S2/c1-3-19-8-9(6-15-19)13-17-11(24-18-13)7-16-26(21,22)10-4-5-25-12(10)14(20)23-2/h4-6,8,16H,3,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZIMRGSIBVTEFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)C3=C(SC=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-Fluorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2718144.png)

![1-isopropyl-3,5-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2718146.png)

![2-[(Benzenesulfonyl)methyl]-5,5-dimethyl-3-oxocyclohex-1-en-1-yl 4-methylbenzoate](/img/structure/B2718147.png)

![1-Oxa-6-azaspiro[3.4]octane hemioxalate](/img/structure/B2718154.png)

![Tert-butyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B2718158.png)